molecular formula C17H15FN6O3 B1139328 (S)-Tedizolid CAS No. 1431699-67-0

(S)-Tedizolid

货号 B1139328
CAS 编号: 1431699-67-0
分子量: 370.34
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Tedizolid, also known as Tedizolid phosphate (TR-701), is a prodrug that is converted into its active form, tedizolid (TR-700), in the serum. It belongs to the oxazolidinone class of antibiotics, designed to inhibit protein synthesis with broad activity against Gram-positive pathogens, including strains resistant to other antibiotics like linezolid (Kanafani & Corey, 2012). This antibiotic shows promise for treating complicated skin and skin structure infections (cSSSI) due to its high oral bioavailability and once-daily dosing regimen.

Synthesis Analysis

The synthesis of (S)-Tedizolid involves a complex process that results in the formation of the oxazolidinone ring, a crucial component of its structure that contributes to its antimicrobial activity. The exact synthetic pathways are proprietary and involve multi-step reactions that ensure the creation of the active (S)-enantiomer with high purity and yield. The process involves key steps such as the construction of the oxazolidinone core, attachment of side chains, and final steps to ensure stereochemical integrity, resulting in the potent antibiotic agent (Gao, Xiao, & Huang, 2019).

科学研究应用

  1. 急性细菌性皮肤和皮肤结构感染的治疗:Tedizolid在治疗急性细菌性皮肤和皮肤结构感染方面有效。一项研究显示,静脉注射至口服Tedizolid 200毫克6天与每日两次口服Linezolid 600毫克10天在治疗这些感染方面非劣效,且胃肠道不良事件较少 (Moran et al., 2014)

  2. 药代动力学和生物利用度:研究表明,Tedizolid磷酸盐具有高口服生物利用度,并表现出单剂和多剂药代动力学,适用于治疗革兰阳性感染 (Flanagan et al., 2014)

  3. 对多药耐药病原体的活性:Tedizolid对多药耐药的革兰阳性病原体具有强效活性,包括MRSA和Linezolid耐药菌株。其机制涉及抑制细菌蛋白合成,并且与同类药物相比,其耐药发展频率较低 (Zhanel et al., 2015)

  4. 对非结核分枝杆菌的疗效:研究表明Tedizolid对非结核分枝杆菌具有体外强效,暗示其在治疗由这些病原体引起的感染方面具有潜在用途 (Brown-Elliott & Wallace, 2017)

  5. 患者的血液学特征:Tedizolid对急性细菌性皮肤和皮肤结构感染患者的血小板特征影响较Linezolid低,表明在这方面具有潜在的更安全特征 (Lodise et al., 2014)

  6. 外周或中枢单胺氧化酶相互作用的潜力:Tedizolid被评估其对单胺氧化酶的潜在相互作用,研究结果表明在治疗剂量下,其对高血压或血清素不良后果的风险较低 (Flanagan et al., 2013)

作用机制

If the compound is a drug, its mechanism of action describes how it interacts with the body to produce its effects. This often involves binding to specific proteins or other molecules in the body .

安全和危害

This involves understanding the potential risks associated with handling the compound. This includes its toxicity, flammability, and any precautions that need to be taken when handling it .

未来方向

Future directions could include potential applications of the compound, areas of research that could be explored, and any improvements that could be made to its synthesis .

属性

IUPAC Name

(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALPSLJIHVRKE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tedizolid

Q & A

Q1: The research mentions (S)-Tedizolid as a promising agent against Vancomycin-resistant Enterococci (VRE). What makes it effective against these resistant bacteria?

A1: While the provided research article focuses on antimicrobial susceptibility patterns and doesn't delve into the mechanism of action of (S)-Tedizolid, we know from other research that (S)-Tedizolid inhibits bacterial protein synthesis. [] It does so by binding to the 50S ribosomal subunit of bacteria, preventing the formation of the 70S initiation complex, which is essential for protein synthesis. [] This mechanism is different from vancomycin, making (S)-Tedizolid effective against VRE strains that have developed resistance to vancomycin through alterations in their cell wall synthesis pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。